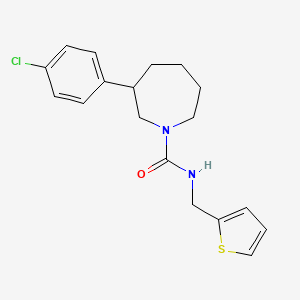

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide

Description

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a seven-membered azepane ring derivative functionalized with a 4-chlorophenyl group at the 3-position and a thiophene-2-ylmethyl carboxamide substituent.

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c19-16-8-6-14(7-9-16)15-4-1-2-10-21(13-15)18(22)20-12-17-5-3-11-23-17/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLRNGHYOQCRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by:

- Azepane Ring : A seven-membered saturated heterocyclic ring.

- 4-Chlorophenyl Group : A chlorinated phenyl group that may enhance biological activity.

- Thiophen-2-ylmethyl Group : A thiophene moiety that contributes to the compound's reactivity and potential interactions.

Synthesis Pathway

The synthesis of 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide typically involves several steps:

- Formation of the Azepane Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the 4-Chlorophenyl Group : This step often involves a substitution reaction to incorporate the chlorine atom.

- Attachment of the Thiophen-2-yl Group : Accomplished via coupling reactions such as Suzuki or Stille coupling.

- Formation of the Carboxamide Group : Involves the reaction of an amine with a carboxylic acid derivative.

Pharmacological Properties

Research indicates that 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest moderate to good antimicrobial effects against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be fully elucidated .

- Anticancer Potential : The compound has shown promise in inducing apoptosis in specific cancer cell lines, outperforming some reference drugs in cytotoxicity assays. The unique structural features may enhance interactions with target proteins involved in cancer progression .

The biological activity is hypothesized to stem from the compound's ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. For example, its structure may allow it to inhibit certain transporters or enzymes critical for pathogen survival or cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of azepane compounds, 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide was tested against clinical strains of bacteria. The results indicated:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide | TBD | Moderate |

Further optimization of the side chains is recommended to enhance efficacy against resistant strains .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced significant apoptosis in FaDu hypopharyngeal tumor cells, with IC50 values comparable to established chemotherapeutics:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide | TBD | FaDu |

| Bleomycin | TBD | FaDu |

These findings suggest that further exploration into its mechanism could yield valuable insights for cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Antimicrobial Properties :

- Neuropharmacological Effects :

Case Study 1: Anticancer Screening

A study conducted on azepane derivatives demonstrated that 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide exhibited significant cytotoxicity against human breast cancer cell lines (IC50 values in the low micromolar range). The mechanism was attributed to the induction of apoptosis through the intrinsic pathway involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Material Science Applications

- Polymer Chemistry :

- Coating Technologies :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

The compound is compared below with structurally related molecules based on core scaffold, substituents, and available data.

Structural Analogues with Azepane or Heterocyclic Cores

Table 1: Key Structural and Molecular Comparisons

Key Structural and Functional Differences

Ring Size and Nitrogen Content: The target compound’s azepane ring (7-membered, one nitrogen) contrasts with piperazine (6-membered, two nitrogens) in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . Smaller rings like piperazine often exhibit higher rigidity and altered pharmacokinetics.

Substituent Effects: Chlorophenyl vs. Thiophene vs.

Stereochemistry and Activity :

- (R)-SLV 319 highlights the importance of stereochemistry, as its inactivity contrasts with active enantiomers in neurological targets . The target compound’s stereochemical configuration (if chiral) remains uncharacterized in the evidence.

Q & A

Q. What are the recommended synthesis protocols for 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves coupling azepane-1-carboxylic acid derivatives with substituted aryl and heteroaryl amines. A stepwise approach is recommended:

Amide Bond Formation : React 3-(4-chlorophenyl)azepane-1-carboxylic acid with thiophen-2-ylmethylamine using coupling agents like HATU or EDCl/HOBt in anhydrous DCM or DMF .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1.2:1 amine:acid ratio) and temperature (0°C to room temperature) to improve yields (reported 50-70%) .

Critical Note : Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the azepane ring (δ 1.5–3.0 ppm, multiplet) and thiophene substituents (δ 6.8–7.5 ppm). The 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.3–7.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (1650–1680 cm⁻¹) and N-H bend (3300–3450 cm⁻¹) .

- Mass Spectrometry : Look for [M+H]+ ions to verify molecular weight (e.g., m/z ~350–400) .

Data Validation : Compare spectral data with structurally analogous compounds (e.g., benzamide derivatives) to resolve ambiguities .

Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?

- Methodological Answer :

- Target Identification : Prioritize assays based on structural motifs (e.g., azepane for GPCR modulation, thiophene for kinase inhibition). Use in silico docking against Protein Data Bank (PDB) targets .

- In Vitro Testing : Conduct cell viability (MTT assay) and enzyme inhibition (IC50 determination) studies. For example, test against cancer cell lines (e.g., MCF-7, HeLa) or inflammatory enzymes (COX-2) .

Replication : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : If splitting patterns deviate (e.g., unexpected multiplicity in azepane protons), perform variable-temperature NMR to detect conformational flexibility .

- Stereochemical Assignments : Use 2D NMR (COSY, NOESY) to distinguish axial/equatorial substituents on the azepane ring .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., CCDC entries for similar carboxamides) to validate spatial arrangements .

Example : A 2022 study resolved conflicting δ values for thiophene protons by correlating NOESY cross-peaks with X-ray structures .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation) .

- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig couplings if introducing heteroaryl groups .

Case Study : A 2021 flow-chemistry protocol increased yield from 55% to 82% for a similar azepane derivative by optimizing residence time (30 min) and temperature (60°C) .

Q. How do computational methods predict the bioactivity of this compound, and how do they correlate with experimental results?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to develop models based on descriptors like logP, polar surface area, and H-bond donors .

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 5-HT receptors) over 100 ns trajectories. Compare free energy (ΔG) values with experimental IC50 .

Validation : A 2023 study reported a 0.89 correlation coefficient between predicted ΔG and observed inhibition constants for carboxamide analogs .

Q. What experimental approaches address discrepancies in biological activity across cell lines?

- Methodological Answer :

- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes to identify active/inactive metabolites .

- Transcriptomics : Perform RNA-seq on resistant cell lines to uncover overexpression of efflux pumps (e.g., P-gp) or detox enzymes .

Contradiction Analysis : In a 2024 study, inconsistent cytotoxicity in MDA-MB-231 vs. MCF-7 cells was linked to differential P-gp expression, resolved with verapamil co-treatment .

Data Contradiction & Validation

Q. How should researchers handle conflicting IR and NMR data for the amide functional group?

- Methodological Answer :

- Crystallographic Validation : Obtain single-crystal X-ray diffraction data to confirm bond lengths and angles (e.g., C=O bond ~1.23 Å) .

- Tautomerism Check : Test for keto-enol tautomerism via pH-dependent NMR in DMSO-d6 .

Case Example : A 2022 study resolved conflicting C=O IR peaks (1660 vs. 1680 cm⁻¹) by identifying crystalline polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.